molecular formula C19H23N7O B6537358 N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058228-34-4

N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No. B6537358
CAS RN: 1058228-34-4
M. Wt: 365.4 g/mol
InChI Key: ANYZYNGIGKAEBT-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Molecular Structure Analysis

The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . The presence of a piperazine subunit is known to enhance the antimicrobial activity of the fused triazoles ring systems .

Scientific Research Applications

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit promising anticancer properties. Researchers have investigated their potential as inhibitors of cancer cell growth and proliferation. These compounds may interfere with key cellular pathways, making them attractive candidates for cancer therapy .

Antimicrobial Effects

The same class of compounds has demonstrated antimicrobial activity against various pathogens. They could serve as novel agents in the fight against bacterial, fungal, and viral infections .

Analgesic and Anti-Inflammatory Properties

Triazolothiadiazines may possess analgesic and anti-inflammatory effects. These properties make them relevant for managing pain and inflammation associated with various conditions .

Antioxidant Potential

Researchers have explored the antioxidant capabilities of these compounds. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals .

Antiviral Applications

Triazolothiadiazines have been investigated for their antiviral activity. They may inhibit viral replication and could be valuable in combating viral infections .

Enzyme Inhibitors

aCarbonic Anhydrase Inhibitors : These compounds may interact with carbonic anhydrase enzymes, which are involved in processes like pH regulation and ion transport . bCholinesterase Inhibitors : Relevant for neurological disorders, cholinesterase inhibitors modulate acetylcholine levels in the brain . cAlkaline Phosphatase Inhibitors : Alkaline phosphatase is essential for bone health, and inhibitors could have therapeutic implications . dAnti-Lipase Activity : Lipase inhibitors are relevant in obesity management . eAromatase Inhibitors : These compounds may impact estrogen synthesis and find applications in hormone-related conditions .

Antitubercular Agents

Triazolothiadiazines have been explored as potential antitubercular drugs. Tuberculosis remains a global health concern, and novel treatments are urgently needed .

References:

  • Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10), 1–24. Read more

Future Directions

Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Additionally, new synthesis routes could be explored .

Mechanism of Action

Target of Action

The compound, N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics , leading to specific interactions with different target receptors.

Biochemical Pathways

Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , suggesting that similar studies may have been conducted for this compound.

Result of Action

Given the diverse pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that the compound has a range of effects at the molecular and cellular level.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-13-4-5-16(14(2)12-13)20-19(27)25-10-8-24(9-11-25)18-7-6-17-22-21-15(3)26(17)23-18/h4-7,12H,8-11H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYZYNGIGKAEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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